molecular formula C20H21N5O2 B12246584 2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine

2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine

Cat. No.: B12246584
M. Wt: 363.4 g/mol
InChI Key: ODOBTWDINDBFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[3,2-b][1,3]oxazine ring fused with a piperidine and naphthyridine moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,2-b][1,3]oxazine ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Scale-up processes are designed to ensure consistency and reproducibility, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)-1,8-naphthyridine lies in its specific combination of the pyrazolo[3,2-b][1,3]oxazine, piperidine, and naphthyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H21N5O2/c26-19(16-13-22-25-9-2-12-27-20(16)25)24-10-6-14(7-11-24)17-5-4-15-3-1-8-21-18(15)23-17/h1,3-5,8,13-14H,2,6-7,9-12H2

InChI Key

ODOBTWDINDBFTE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.